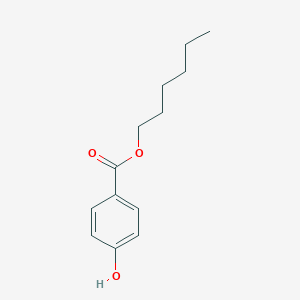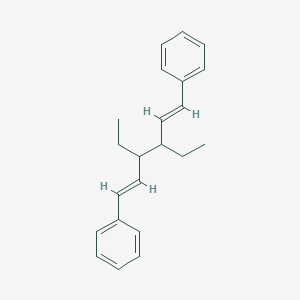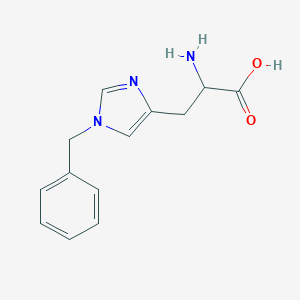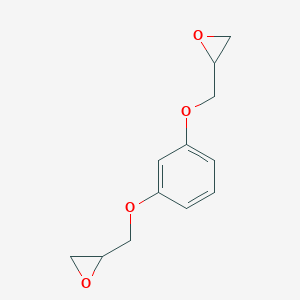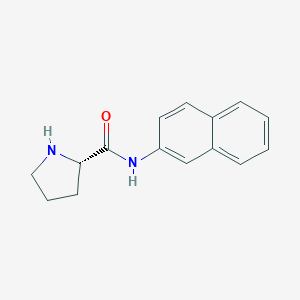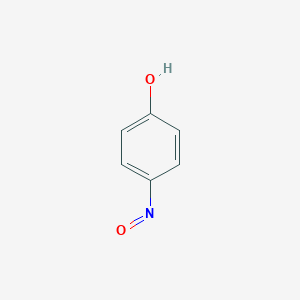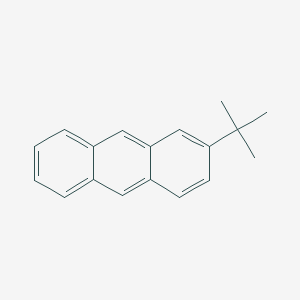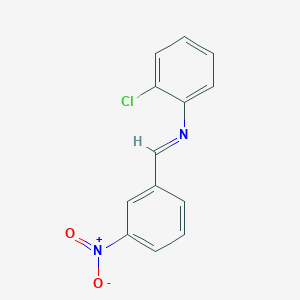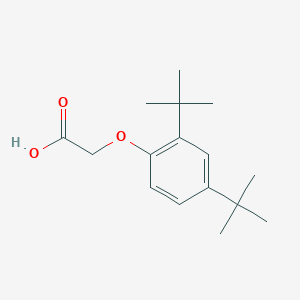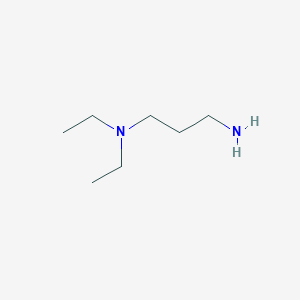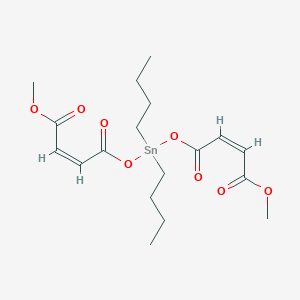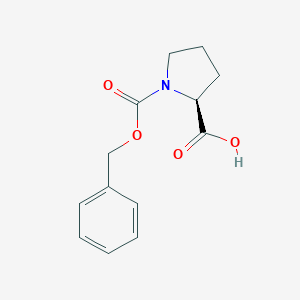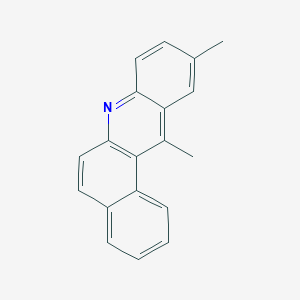
Dimethyl-10,12-benz(a)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-10,12-benz(a)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their unique structural properties, which include a planar heterocyclic framework containing nitrogen
Preparation Methods
The synthesis of Dimethyl-10,12-benz(a)acridine typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process is designed to create a rigid structure that can be further functionalized. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl-10,12-benz(a)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitro compounds under acidic or basic conditions.
Scientific Research Applications
Dimethyl-10,12-benz(a)acridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl-10,12-benz(a)acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. The compound also targets enzymes such as topoisomerase and telomerase, which are crucial for DNA maintenance and cell division . These interactions result in the compound’s anticancer and antimicrobial effects.
Comparison with Similar Compounds
Dimethyl-10,12-benz(a)acridine can be compared with other similar compounds, such as:
Properties
CAS No. |
1031-76-1 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
10,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |
InChI Key |
WMDJGDIOACZPGT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
Key on ui other cas no. |
1031-76-1 |
Synonyms |
10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


